Filgrastim vs Pegfilgrastim: Half-Life and Febrile Neutropenia Risk Reduction in Myelosuppressive Chemotherapy
Filgrastim exhibits a systemic half-life of 2.6 hours compared to 10.1 hours for pegfilgrastim, a 3.9-fold difference that dictates the daily dosing requirement of filgrastim versus the once-per-cycle administration of pegfilgrastim [1]. A meta-analysis of five randomized controlled trials with 617 total patients demonstrated that a single dose of pegfilgrastim per cycle outperformed a median of 10–14 days of daily filgrastim in reducing febrile neutropenia rates, with a pooled relative risk of 0.64 (95% CI, 0.43–0.97) favoring pegfilgrastim [2]. One included study showed a relative risk reduction of 50% favoring pegfilgrastim (p = 0.027) [2].
| Evidence Dimension | Systemic half-life; Febrile neutropenia incidence |
|---|---|
| Target Compound Data | Half-life: 2.6 hours; FN rate: comparator arm in meta-analysis |
| Comparator Or Baseline | Pegfilgrastim half-life: 10.1 hours; FN pooled RR = 0.64 (95% CI, 0.43–0.97) vs filgrastim |
| Quantified Difference | 3.9-fold longer half-life for pegfilgrastim; 36% relative reduction in FN risk with pegfilgrastim |
| Conditions | Patients with solid tumors and malignant lymphomas receiving myelosuppressive chemotherapy; five RCTs, N=617 |
Why This Matters
The half-life difference informs dosing frequency selection: pegfilgrastim offers convenience with once-per-cycle administration, while filgrastim provides granular daily dose control and potentially lower peak serum concentrations.
- [1] Scholz M, et al. Pharmacokinetic-pharmacodynamic modelling of neutrophil response to G-CSF. Br J Clin Pharmacol. 2005. View Source
- [2] Pinto L, et al. Comparison of pegfilgrastim with filgrastim on febrile neutropenia, grade IV neutropenia and bone pain: a meta-analysis of randomized controlled trials. Curr Med Res Opin. 2007 Jul;23(7):1689-99. View Source
